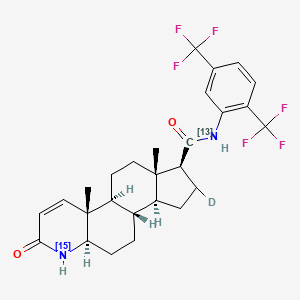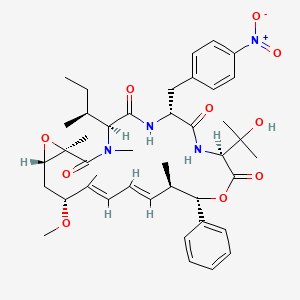
Anticancer agent 189
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 189 is a compound known for its potential in targeting cancer cells. It has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound is part of a broader class of anticancer agents that are being explored for their efficacy and safety in cancer treatment.
Vorbereitungsmethoden
The synthesis of Anticancer agent 189 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a heterocyclic ring system, which is a common feature in many anticancer agents. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods focus on optimizing these conditions to achieve high yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Anticancer agent 189 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its anticancer properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit improved efficacy or reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 189 has been extensively studied for its applications in scientific research. In chemistry, it is used to explore new synthetic routes and reaction mechanisms. In biology, it serves as a tool to study cellular processes and molecular interactions. In medicine, it is being investigated for its potential to treat various types of cancer, including those that are resistant to conventional therapies. Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new anticancer drugs .
Wirkmechanismus
The mechanism of action of Anticancer agent 189 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the AKT1 pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The compound also affects other signaling pathways that are involved in cancer progression, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 189 is unique in its ability to target the AKT1 pathway specifically. Similar compounds include other AKT inhibitors, such as MK-2206 and GSK690693, which also target the same pathway but may differ in their efficacy and safety profiles. Compared to these compounds, this compound has shown a higher selectivity for cancer cells, reducing the risk of side effects on normal cells. This makes it a promising candidate for further development and clinical trials .
Eigenschaften
Molekularformel |
C42H56N4O10 |
|---|---|
Molekulargewicht |
776.9 g/mol |
IUPAC-Name |
(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone |
InChI |
InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1 |
InChI-Schlüssel |
WMTGYLQKDXUGMD-KTFVFIRUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


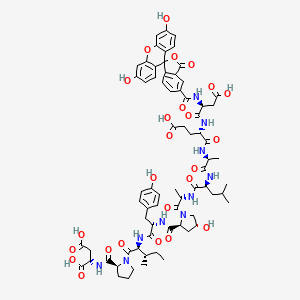

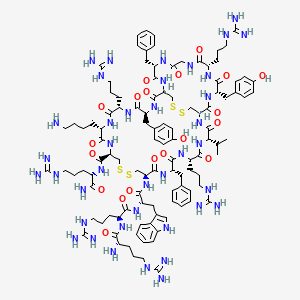
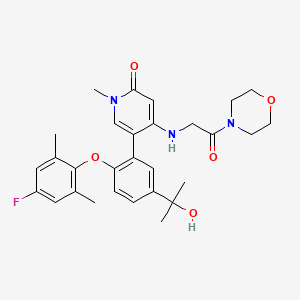
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
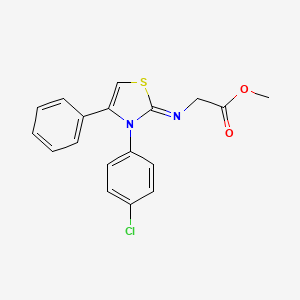
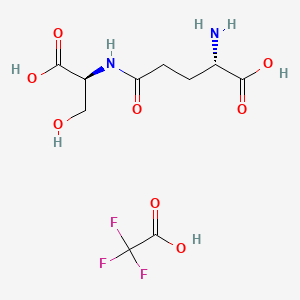
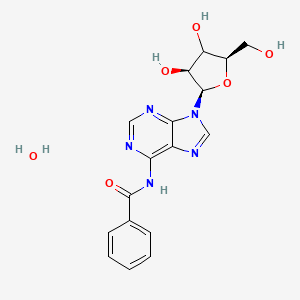
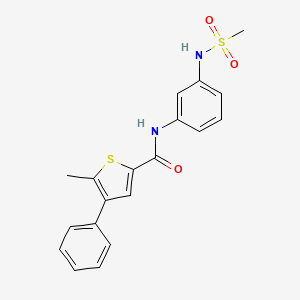
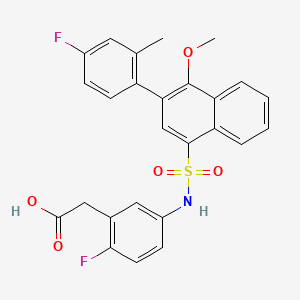
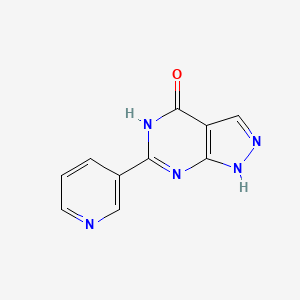
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
